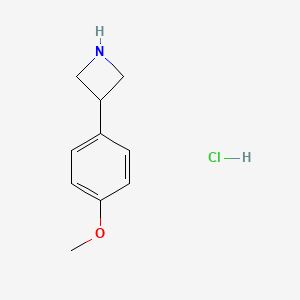

3-(4-Methoxyphenyl)azetidine hydrochloride

Description

Historical Development of Azetidine (B1206935) Chemistry in Synthetic Organic Research

The history of azetidine chemistry dates back to the late 19th century, with the first synthesis reported in 1888. rsc.org Early research into these four-membered rings was often hampered by synthetic challenges associated with their inherent ring strain. nih.gov Initial synthetic strategies primarily relied on the intramolecular cyclization of γ-haloamines, a method that, while foundational, often resulted in modest yields. clockss.org

Over the decades, significant advancements in synthetic methodologies have made azetidines more accessible. magtech.com.cn Key developments include the advent of [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, which involves the photocycloaddition of imines and alkenes. researchgate.netrsc.org Further innovations have encompassed ring-contraction of larger heterocycles, ring-expansion of aziridines, and various metal-catalyzed C-H amination reactions. rsc.orgmagtech.com.cn These modern techniques have not only improved the efficiency of azetidine synthesis but have also enabled the preparation of a diverse array of substituted derivatives, paving the way for extensive research into their chemical and biological properties. magtech.com.cn

Structural and Electronic Characteristics of Azetidine Rings in Contemporary Chemical Research

The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from the deviation of bond angles from the ideal sp³ hybridization, leading to a puckered, non-planar conformation. wikipedia.orglibretexts.org This inherent strain influences the reactivity of the azetidine ring, making it susceptible to ring-opening reactions under certain conditions. nih.govnih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Overview of 3-(4-Methoxyphenyl)azetidine (B1594139) hydrochloride as a Prototypical Research Compound in Azetidine Science

3-(4-Methoxyphenyl)azetidine hydrochloride serves as a valuable research compound that embodies the key characteristics of the azetidine class. ontosight.ai The presence of the 4-methoxyphenyl (B3050149) substituent at the 3-position provides a rigid and electronically defined group that allows for systematic studies of structure-activity relationships. This particular substitution pattern has been explored in the context of developing novel therapeutic agents.

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for a range of experimental conditions. Research involving this compound and its derivatives has contributed to a deeper understanding of how the azetidine scaffold can be functionalized to achieve specific biological activities. For instance, the 3-arylazetidine motif is a versatile scaffold that has been investigated for its potential in targeting various biological systems.

Contemporary Importance of Small Ring Heterocycles in Advanced Molecular Design and Synthesis Research

Small ring heterocycles, including azetidines, oxetanes, and thietanes, have become increasingly important in modern drug discovery and molecular design. researchgate.netresearchgate.netnih.gov Their constrained conformations can lead to improved binding affinity and selectivity for biological targets. ontosight.ai The introduction of these strained rings into molecular structures can also favorably modulate physicochemical properties such as solubility and metabolic stability. nih.gov

The reactivity of strained rings, driven by the release of ring strain, provides unique opportunities for synthetic transformations. wikipedia.orgnumberanalytics.com This has led to the development of novel synthetic methodologies and the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com The ability to fine-tune the properties of molecules by incorporating small ring heterocycles has established them as indispensable tools for medicinal chemists and synthetic organic chemists in the pursuit of new and improved functional molecules. rroij.commdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-methoxyphenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIEXQIZWKRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of the 3 4 Methoxyphenyl Azetidine Scaffold

Reactivity at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, readily participating in a variety of reactions to introduce diverse substituents and modulate the physicochemical properties of the parent molecule.

N-Alkylation and N-Acylation Reactions for Diverse Derivative Synthesis

N-alkylation and N-acylation are fundamental transformations for expanding the chemical space around the 3-(4-methoxyphenyl)azetidine (B1594139) core. These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of libraries of compounds with potentially diverse biological activities.

N-Alkylation involves the reaction of the secondary amine of the azetidine with an alkyl halide or other electrophilic alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism. The choice of the alkylating agent allows for the introduction of various alkyl and substituted alkyl chains.

N-Acylation introduces an acyl group onto the azetidine nitrogen, forming an amide linkage. This is commonly achieved by reacting the azetidine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. N-acylation is a robust method for introducing a wide range of substituents, including aromatic and heterocyclic moieties. whiterose.ac.ukresearchgate.netresearchgate.netunimi.it

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | N-Alkyl-3-(4-methoxyphenyl)azetidines |

| N-Acylation | Acyl chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-Acyl-3-(4-methoxyphenyl)azetidines |

Formation of N-Substituted Azetidinium Salts and Quaternary Ammonium (B1175870) Compounds

Further alkylation of the N-alkylated azetidine derivatives leads to the formation of N-substituted azetidinium salts, which are quaternary ammonium compounds (QACs). mdpi.comresearchgate.net These compounds possess a permanent positive charge on the nitrogen atom, which can significantly influence their biological properties and applications. mdpi.com

The synthesis of these salts is typically achieved by reacting an N-alkyl azetidine with an excess of an alkylating agent. The resulting azetidinium salts are ionic compounds and often exhibit enhanced water solubility compared to their tertiary amine precursors. The nature of the counter-ion (e.g., halide, tosylate) can be varied depending on the alkylating agent used.

Quaternary ammonium compounds are a broad class of chemicals with diverse applications, including as antimicrobials, surfactants, and phase-transfer catalysts. mdpi.comresearchgate.net The formation of azetidinium salts from the 3-(4-methoxyphenyl)azetidine scaffold opens avenues for the development of novel QACs with potentially unique biological activities.

Amide and Urea (B33335) Formation

The nucleophilic nature of the azetidine nitrogen allows for its participation in amide and urea bond formation, providing access to another important class of derivatives. nih.gov

Amide formation can be achieved by reacting 3-(4-methoxyphenyl)azetidine hydrochloride with a carboxylic acid under standard amide coupling conditions. nih.gov These conditions typically involve the use of a coupling agent such as a carbodiimide (B86325) to activate the carboxylic acid.

Urea formation involves the reaction of the azetidine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov The reaction with an isocyanate provides a direct route to unsymmetrical ureas. nih.govasianpubs.orgmdpi.comorganic-chemistry.orgmdpi.com Alternatively, reaction with phosgene or a phosgene substitute can generate a carbamoyl (B1232498) chloride intermediate, which can then react with another amine to form a urea. nih.gov

| Derivative | Key Reagents | Resulting Linkage |

| Amide | Carboxylic Acid + Coupling Agent | -CO-N< |

| Urea | Isocyanate (R-N=C=O) | -NH-CO-N< |

Reactions at the Azetidine Ring Carbons

While the nitrogen atom is the most common site of reactivity, the carbon atoms of the azetidine ring can also be functionalized, offering strategies for modifying the core structure of the scaffold.

C-H Functionalization Strategies on the Azetidine Ring

Direct C-H functionalization of the azetidine ring is a powerful and atom-economical strategy for introducing substituents. Palladium-catalyzed C-H activation has emerged as a key method in this area. researchgate.netacs.orgacs.orgnih.gov These reactions often employ a directing group to control the regioselectivity of the functionalization. nih.govlookchem.com For 3-aryl azetidines, the azetidine ring itself can act as a directing group for the ortho-C-H functionalization of the aryl substituent. nih.govlookchem.com

Furthermore, palladium-catalyzed intramolecular C-H amination has been utilized for the synthesis of azetidine rings, highlighting the potential for C-H activation methodologies in constructing and functionalizing this scaffold. rsc.org Research has also explored the palladium-catalyzed C-H arylation and azetidination of complex molecules containing azetidine moieties. acs.orgresearchgate.net

| Strategy | Catalyst/Reagent | Outcome |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / Ligand / Aryl Halide | Introduction of an aryl group at a C-H bond |

| Ortho-lithiation | Organolithium reagent | Functionalization at the ortho position of the methoxyphenyl ring |

Ring-Opening Reactions of the Azetidine Nucleus and Mechanistic Investigations

The inherent ring strain of the azetidine scaffold makes it susceptible to ring-opening reactions under certain conditions. magtech.com.cnnih.govresearchgate.netbeilstein-journals.org These reactions can be initiated by nucleophiles or proceed under acidic conditions and provide access to functionalized acyclic amine derivatives. magtech.com.cnresearchgate.netnih.gov

Nucleophilic Ring-Opening: The reaction of N-activated azetidines, such as azetidinium salts, with nucleophiles can lead to the cleavage of a C-N bond. researchgate.netnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn Electronic effects play a significant role, with nucleophilic attack often occurring at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

Acid-Mediated Ring-Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent opening. nih.gov Intramolecular ring-opening decompositions have been observed in N-substituted aryl azetidines, where a pendant nucleophilic group attacks the azetidine ring, leading to its cleavage. nih.gov The mechanism of these reactions is often pH-dependent, with protonation of the azetidine nitrogen being a key step. nih.gov

Mechanistic investigations into these ring-opening reactions are crucial for understanding and controlling the outcome of the transformations, enabling the rational design of stable azetidine-containing compounds or the strategic use of ring-opening to generate novel linear structures. nih.govbeilstein-journals.org

Nucleophilic Ring Opening Mechanisms

The azetidine ring is relatively stable and generally requires activation to undergo nucleophilic attack. magtech.com.cn This is typically achieved by protonation or quaternization of the ring nitrogen, forming a more reactive azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The reaction generally proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a γ-substituted propylamine. nih.gov

In the case of 3-(4-methoxyphenyl)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The regioselectivity of this attack is governed by a combination of electronic and steric factors. magtech.com.cn For many azetidinium ions, nucleophilic attack occurs preferentially at the less substituted carbon position (C4). researchgate.net However, the presence of substituents can significantly alter this outcome. Electronic effects from substituents that can stabilize a transition state or intermediate play a crucial role in directing the nucleophile. magtech.com.cn

Acid-mediated ring-opening is a common manifestation of this mechanism, where the acid protonates the azetidine nitrogen, facilitating intramolecular or intermolecular nucleophilic attack. nih.govacs.org Studies on related N-aryl azetidines have shown that decomposition can occur at low pH through an acid-mediated intramolecular ring-opening process, highlighting the importance of the azetidine nitrogen's pKa as a key determinant of stability and reactivity. nih.gov

| Nucleophile Type | Reagent Example | Product Type | Controlling Factors |

|---|---|---|---|

| Halides | [¹⁸F]Fluoride | γ-Fluoropropylamines | Activation of azetidinium salt researchgate.net |

| Nitrogen Nucleophiles | Azide (N₃⁻), Benzylamine | γ-Azidoamines, Diamines | Regioselectivity depends on substitution pattern researchgate.net |

| Oxygen Nucleophiles | Acetate (B1210297) (AcO⁻), Alkoxides | γ-Amino esters, γ-Amino ethers | Regioselectivity depends on substitution pattern researchgate.net |

| Carbon Nucleophiles | Cyanide (CN⁻) | γ-Aminonitriles | Regioselectivity depends on substitution pattern researchgate.net |

| Intramolecular Amide | Pendant amide group | Lactams (after rearrangement) | Acid catalysis, proximity of nucleophile nih.gov |

Electrophilic Ring Opening Mechanisms

Ring-opening can also be initiated by electrophiles, often involving Lewis acids. In this mechanism, the Lewis acid coordinates to the nitrogen atom of the azetidine ring. This coordination increases the ring strain and withdraws electron density from the C-N bonds, making them weaker and more prone to cleavage. This activation facilitates attack by a nucleophile, which can be the counter-ion of the Lewis acid or another nucleophile present in the reaction mixture.

This approach has been explored for generating carbocation intermediates from azetidine precursors, which can then be trapped by a wide array of nucleophiles. chemrxiv.org For instance, the activation of azetidinyl trichloroacetimidates with a Lewis acid can generate a tertiary carbocation at the C3 position, stabilized by the ring nitrogen, which then couples with various nucleophiles. chemrxiv.org This strategy allows for the direct installation of the azetidine ring onto other molecules, but if a full ring-opening occurs, it provides access to functionalized amine scaffolds.

Thermal and Photochemical Ring Opening Transformations

Thermal and photochemical methods offer alternative, non-ionic pathways for azetidine ring-opening, often proceeding through high-energy intermediates like biradicals. beilstein-journals.orguni-mainz.de Photochemical strategies, in particular, leverage the energy of photons to overcome the activation barrier for ring cleavage. beilstein-journals.org

The photochemical Norrish–Yang cyclization is a well-known method for synthesizing azetidinols, but the reverse process—photochemical ring-opening—can also be harnessed. uni-mainz.denih.gov This "build and release" strategy involves the photochemical formation of a strained azetidine intermediate, which is then induced to ring-open, releasing the stored strain energy to drive a subsequent transformation. beilstein-journals.orgresearchgate.net For example, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. uni-mainz.denih.gov While specific studies on 3-(4-methoxyphenyl)azetidine are limited, these principles demonstrate the potential for using light as a reagent to induce unique ring-opening transformations. Thermal elimination is also a possible pathway for ring-opening, particularly for azetidines with specific substitution patterns that favor such reactions. magtech.com.cn

Functional Group Interconversions on the Azetidine Ring (e.g., halogenation, reduction)

Beyond ring-opening, the azetidine scaffold can undergo functional group interconversions (FGIs) that preserve the four-membered ring. These reactions are crucial for elaborating the core structure and synthesizing diverse derivatives. FGIs involve the transformation of one functional group into another through processes like substitution, reduction, or oxidation. imperial.ac.ukslideshare.net

For a molecule like 3-(4-methoxyphenyl)azetidine, which lacks other functional groups on the ring itself, derivatization is key. If a precursor such as N-Boc-3-azetidinone is used, the ketone can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This hydroxyl group is a versatile handle for further transformations. It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles (e.g., halides, azides) in SN2 reactions. ub.edu

A direct method for the halogenation of titanacyclobutanes, which can be derived from alkenes, provides a route to 3-haloalkyl intermediates that cyclize with amines to form azetidines. nih.gov This suggests that functional groups at the 3-position can be introduced during the synthesis. Reduction of amides or esters attached to the azetidine ring can also be achieved using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amines or alcohols, respectively, without cleaving the azetidine ring under controlled conditions. imperial.ac.uk

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Ketone (at C3) | NaBH₄, LiAlH₄ | Hydroxyl | Reduction |

| Hydroxyl (at C3) | TsCl, MsCl | Tosylate, Mesylate (Leaving Group) | Sulfonylation |

| Tosylate/Mesylate (at C3) | NaI, LiBr, NaN₃ | Iodide, Bromide, Azide | Nucleophilic Substitution |

| Azide (at C3) | H₂, Pd/C or LiAlH₄ | Amine | Reduction |

| Ester (at C2/C3) | LiAlH₄ | Hydroxymethyl | Reduction |

Reactivity of the 4-Methoxyphenyl (B3050149) Moiety

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comwikipedia.org The substituent already present on the ring dictates both the rate of reaction and the position of the incoming electrophile. wikipedia.org The methoxy (B1213986) (-OCH₃) group on the phenyl ring of 3-(4-methoxyphenyl)azetidine is a powerful activating group. quora.comquora.com

The oxygen atom's lone pairs can donate electron density into the aromatic π-system through resonance (a +R or +M effect). This donation increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself. quora.comquora.com This activation also directs the incoming electrophile to the ortho and para positions, where the resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) is greatest. masterorganicchemistry.comlibretexts.org

In 3-(4-methoxyphenyl)azetidine, the para position is occupied by the azetidine ring. Therefore, electrophilic substitution will be strongly directed to the two equivalent ortho positions (C3' and C5' relative to the methoxy group). Due to the high reactivity of the anisole-like ring, these reactions often require milder conditions (e.g., lower temperatures, no catalyst) compared to substitutions on benzene or deactivated rings. libretexts.org

| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (mild conditions) | NO₂⁺ (Nitronium ion) | 3-(3-Nitro-4-methoxyphenyl)azetidine |

| Halogenation | Br₂, FeBr₃ (or no catalyst) | Br⁺ | 3-(3-Bromo-4-methoxyphenyl)azetidine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methoxy-5-(azetidin-3-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 3-(3-Alkyl-4-methoxyphenyl)azetidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-[2-Methoxy-5-(azetidin-3-yl)phenyl]ethanone |

Modifications of the Methoxy Group (e.g., demethylation, ether cleavage)

The methoxy group itself can be chemically modified, most commonly through O-demethylation to reveal a phenol. chem-station.com This transformation is synthetically valuable as it unmasks a hydroxyl group that can participate in further reactions (e.g., esterification, etherification, or serving as a hydrogen bond donor in biological contexts).

The cleavage of aryl methyl ethers typically requires harsh conditions due to the stability of the C(sp²)–O bond and the C(sp³)–O bond. chem-station.comwikipedia.org Common reagents for this purpose include strong Brønsted acids like HBr and HI at high temperatures, or potent Lewis acids. chem-station.comrsc.org

Lewis Acids : Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, often used at low temperatures. chem-station.comwikipedia.org The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) can also be used, sometimes in combination with a nucleophilic scavenger. rsc.orggoogle.com

Brønsted Acids : Concentrated HBr or HI can cleave the ether bond via protonation of the oxygen, followed by an SN2 attack by the halide on the methyl carbon. chem-station.comrsc.org

Pyridinium (B92312) Hydrochloride : Molten pyridinium hydrochloride (Pyr·HCl) at high temperatures (e.g., 180-200 °C) is another established method for demethylating aryl methyl ethers, which has been applied on an industrial scale. rsc.org The mechanism is thought to involve an unfavorable proton transfer from the pyridinium ion to the ether, followed by nucleophilic attack by the chloride ion. wikipedia.org

The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the harsh conditions. chem-station.com Successful demethylation of 3-(4-methoxyphenyl)azetidine would yield 4-(azetidin-3-yl)phenol, a key intermediate for further derivatization.

Cross-Coupling Reactions at the Phenyl Ring (e.g., Suzuki, Heck, Hiyama)

The phenyl ring of 3-arylazetidines is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. While direct functionalization of the pre-formed 3-(4-methoxyphenyl)azetidine is plausible, a more common and well-documented approach in the literature is the synthesis of 3-arylazetidines via cross-coupling a 3-functionalized azetidine core with an appropriate aryl partner.

The Hiyama cross-coupling, which utilizes organosilanes, has been successfully employed for the synthesis of 3-arylazetidines from 3-iodoazetidine. This reaction demonstrates the feasibility of forming a C(sp³)–C(sp²) bond at the 3-position of the azetidine ring under mild conditions. organic-chemistry.org A study by Liu et al. showcased the palladium-catalyzed Hiyama cross-coupling between various arylsilanes and N-protected 3-iodoazetidine, affording a range of 3-arylazetidines in moderate to good yields. organic-chemistry.org The optimized conditions typically involve a palladium acetate catalyst, a phosphine (B1218219) ligand like Dppf, and a fluoride (B91410) source to activate the organosilane. organic-chemistry.org

The reaction shows broad substrate compatibility, tolerating both electron-donating and electron-withdrawing groups on the arylsilane. organic-chemistry.org This methodology provides a robust route to compounds structurally related to 3-(4-methoxyphenyl)azetidine.

Below is a table summarizing representative results for the Hiyama cross-coupling reaction to form 3-arylazetidines, based on the methodology developed for the scaffold.

Table 1: Synthesis of 3-Arylazetidines via Hiyama Cross-Coupling Reaction of N-Boc-3-iodoazetidine with various aryl trialkoxysilanes.

| Entry | Aryl Silane Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Triethoxy(phenyl)silane | 1-Boc-3-phenylazetidine | 85 |

| 2 | (4-Methoxyphenyl)trimethoxysilane | 1-Boc-3-(4-methoxyphenyl)azetidine | 88 |

| 3 | (4-Fluorophenyl)triethoxysilane | 1-Boc-3-(4-fluorophenyl)azetidine | 75 |

| 4 | (4-(Trifluoromethyl)phenyl)trimethoxysilane | 1-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 72 |

| 5 | (3-Methoxyphenyl)trimethoxysilane | 1-Boc-3-(3-methoxyphenyl)azetidine | 81 |

| 6 | Triethoxy(thiophen-2-yl)silane | 1-Boc-3-(thiophen-2-yl)azetidine | 65 |

While specific examples for Suzuki and Heck reactions on the 3-(4-methoxyphenyl)azetidine phenyl ring are less commonly reported, these transformations are standard methods for aryl functionalization and are considered highly applicable to this scaffold, provided appropriate protection of the azetidine nitrogen.

Synthesis of Heterocyclic and Polycyclic Systems Incorporating the Azetidine Moiety

Incorporating the 3-(4-methoxyphenyl)azetidine unit into larger, more complex polycyclic systems is a key strategy for developing compounds with unique three-dimensional structures and biological activities. This can be achieved by forming fused, spiro, or bridged ring systems.

Fused Ring Systems via Intramolecular Cyclization

The construction of fused ring systems involves forming a new ring that shares one or more atoms with the original azetidine ring or its substituents. A common strategy to achieve this is through intramolecular cyclization, where reactive functional groups positioned appropriately on the azetidine scaffold react to form the new ring.

For the 3-(4-methoxyphenyl)azetidine core, this could be envisioned in several ways:

Cyclization involving the N1 and C2/C4 positions: A substituent attached to the azetidine nitrogen could undergo cyclization with a group at the C2 or C4 position.

Cyclization involving the phenyl ring: Functional groups can be installed on the 4-methoxyphenyl ring (e.g., via electrophilic aromatic substitution or cross-coupling). An ortho-positioned substituent, such as a 2'-halide, could then undergo intramolecular cyclization with a nucleophilic group on the azetidine nitrogen to form a fused system.

While the synthesis of azetidines often involves intramolecular cyclization as the key ring-forming step, literature examples of subsequent intramolecular cyclizations starting from a pre-formed 3-arylazetidine to build fused systems are less common. However, the principles are well-established in heterocyclic chemistry. For instance, an N-allyl-3-(2-bromophenyl)azetidine derivative could theoretically undergo an intramolecular Heck reaction to forge a new six-membered ring fused to the phenyl group.

Spiro Compounds and Bridged Systems

Spirocyclic and bridged systems containing the azetidine moiety represent complex molecular architectures with significant potential in drug discovery due to their conformational rigidity and novelty.

Spiro Compounds: These are structures where two rings are connected through a single, shared carbon atom. The C3 position of 3-(4-methoxyphenyl)azetidine is a prime candidate to serve as the spiro center. Synthetic strategies could involve:

Intramolecular Cyclization: An N-protected azetidine-3,3-dicarboxylic acid derivative could be elaborated into a linear chain that subsequently cyclizes onto the C3 position.

Cycloaddition Reactions: A 3-methyleneazetidine derivative could act as an dienophile or dipolarophile in cycloaddition reactions to construct the second ring in a spirocyclic fashion.

Bridged Systems: In these systems, two non-adjacent atoms of a ring (the bridgehead atoms) are connected by a bridge of one or more atoms. Creating a bridged system from a 3-(4-methoxyphenyl)azetidine precursor is a significant synthetic challenge. A potential strategy could involve an intramolecular cycloaddition, such as a Diels-Alder reaction. For example, a derivative where the azetidine nitrogen is functionalized with a diene-containing tether could react with a dienophile on the phenyl ring (or vice versa) to create a complex bridged structure. Rhodium-catalyzed bridged (3+2) cycloadditions represent another advanced method for constructing such challenging ring systems, although specific applications starting from azetidines are still emerging. nih.gov

The following table lists the chemical compounds mentioned in this article.

Strategic Applications of 3 4 Methoxyphenyl Azetidine Hydrochloride in Chemical Research and Development

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and structural rigidity of the azetidine (B1206935) ring make 3-(4-methoxyphenyl)azetidine (B1594139) and its derivatives highly sought-after building blocks in the field of asymmetric synthesis. The development of enantioselective methods to access chiral azetidines has been a significant area of research, as these compounds serve as valuable precursors for the synthesis of more complex, stereochemically defined molecules. nih.govresearchgate.net

One of the key strategies in asymmetric synthesis involves the use of chiral ligands to control the stereochemical outcome of a reaction. Chiral azetidines, including those derived from 3-(4-methoxyphenyl)azetidine, have been successfully employed as ligands in a variety of metal-catalyzed transformations. scilit.com For instance, the synthesis of chiral tetrasubstituted azetidines has been achieved with high stereocontrol, demonstrating the utility of azetidine scaffolds in generating molecules with multiple stereocenters. nsf.gov The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic and steric properties of the ligand, thereby modulating its reactivity and selectivity in asymmetric catalysis.

Furthermore, the strained four-membered ring of azetidine can be selectively opened to introduce new functional groups with a high degree of stereocontrol. This ring-opening strategy provides access to a diverse range of chiral acyclic and heterocyclic compounds that would be challenging to synthesize through other means. The 4-methoxyphenyl substituent can serve as a handle for further functionalization or as a directing group in subsequent synthetic transformations. The enantioselective synthesis of 2,3-disubstituted azetidines through the difunctionalization of azetines is another testament to the importance of this scaffold in constructing chiral molecules. nih.gov

The following table summarizes some of the key applications of chiral azetidine building blocks in asymmetric synthesis:

| Application | Description | Key Advantages |

| Chiral Ligands | Employed in metal-catalyzed reactions to induce enantioselectivity. | Tunable electronic and steric properties; high stereocontrol. |

| Stereoselective Ring-Opening | The strained ring is opened to generate complex chiral molecules. | Access to diverse functionalized products with defined stereochemistry. |

| Asymmetric Cycloadditions | Used as a chiral component in cycloaddition reactions to control the stereochemistry of the resulting cyclic products. | Formation of multiple stereocenters in a single step. |

Role in the Design and Synthesis of Novel Chemical Probes and Ligands

The 3-(4-methoxyphenyl)azetidine scaffold has emerged as a privileged structure in the design and synthesis of novel chemical probes and ligands for various biological targets. Its rigid framework allows for the precise spatial orientation of functional groups, which is crucial for high-affinity binding to proteins and other biomolecules. researchgate.net The methoxyphenyl group can engage in specific interactions with target proteins, such as pi-stacking or hydrogen bonding, further enhancing binding affinity and selectivity.

A significant body of research has focused on the synthesis of 3-(4-methoxyphenyl)azetidine analogues as potential therapeutic agents. For example, a series of these analogues were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. researchgate.netresearchgate.net Some of these compounds were identified as potential inhibitors of human topoisomerase IIα, a key enzyme involved in DNA replication and a validated target for cancer therapy. researchgate.net The azetidine core serves as a versatile scaffold that can be readily functionalized to explore the structure-activity relationships and optimize the biological activity of these compounds.

In addition to anticancer agents, the 3-(4-methoxyphenyl)azetidine moiety has been incorporated into molecules designed to target other biological pathways. The synthesis of a diverse collection of azetidine-based scaffolds has been undertaken to generate lead-like molecules for central nervous system (CNS) targets. nih.gov The physicochemical properties of the azetidine ring, such as its polarity and low molecular weight, make it an attractive scaffold for designing CNS-penetrant drugs.

The table below highlights some of the biological targets and therapeutic areas where 3-(4-methoxyphenyl)azetidine-based probes and ligands have shown promise:

| Biological Target/Therapeutic Area | Description of Ligand/Probe | Potential Application |

| Human Topoisomerase IIα | 3-(4-Methoxyphenyl)azetidine analogues designed to inhibit enzyme activity. researchgate.net | Anticancer therapy |

| Various Cancer Cell Lines | Analogues screened for broad-spectrum in vitro anticancer activity. researchgate.netresearchgate.net | Oncology |

| Central Nervous System (CNS) Targets | Diverse library of azetidine-based scaffolds for CNS-focused drug discovery. nih.gov | Neurology, Psychiatry |

Application in Combinatorial Chemistry and Automated Synthesis for Chemical Library Generation

The structural simplicity and synthetic tractability of 3-(4-methoxyphenyl)azetidine hydrochloride make it an ideal building block for combinatorial chemistry and automated synthesis platforms. These high-throughput technologies enable the rapid generation of large and diverse chemical libraries, which are essential for identifying novel hits in drug discovery and chemical biology research. synplechem.comrsc.org

The azetidine ring provides a rigid core structure that can be systematically decorated with a variety of substituents at different positions. The nitrogen atom of the azetidine ring is a convenient point of diversification, allowing for the introduction of a wide range of functional groups through N-alkylation, N-acylation, or N-arylation reactions. Furthermore, the 4-methoxyphenyl group can be modified or replaced with other aromatic or heterocyclic systems to further expand the chemical diversity of the library.

A notable example of the application of azetidines in library synthesis is the solid-phase synthesis of a 1976-membered library of a spirocyclic azetidine. nih.gov This approach demonstrates the feasibility of incorporating the azetidine scaffold into high-throughput synthesis workflows. Automated synthesis platforms, which utilize robotic systems to perform chemical reactions in a parallel or sequential manner, can be programmed to handle the synthesis of azetidine-based libraries with high efficiency and reproducibility. beilstein-journals.org This automation accelerates the drug discovery process by enabling the rapid exploration of vast regions of chemical space.

The advantages of using this compound in combinatorial and automated synthesis are summarized in the following table:

| Feature | Advantage in Library Synthesis |

| Rigid Scaffold | Provides a well-defined three-dimensional structure for the presentation of functional groups. |

| Multiple Diversification Points | Allows for the generation of a large number of structurally diverse analogues from a common core. |

| Synthetic Accessibility | The starting material is readily available, and its derivatization employs robust and well-established chemical reactions. |

| Compatibility with Solid-Phase Synthesis | Can be attached to a solid support, facilitating purification and automation. |

Integration into Fragment-Based Drug Discovery (FBDD) Methodologies as a Key Scaffold in Chemical Design

Fragment-Based Drug Discovery (FBDD) has become a powerful and widely adopted strategy for the identification of novel lead compounds in drug discovery. drugdiscoverychemistry.com This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The structural information gleaned from these initial hits is then used to grow or link the fragments into more potent, drug-like molecules. nih.gov

The 3-(4-methoxyphenyl)azetidine scaffold possesses many of the desirable characteristics of an ideal fragment. Its key features are outlined in the table below:

| FBDD-Relevant Feature | Description |

| Low Molecular Weight | The core scaffold has a molecular weight well within the typical range for fragments (e.g., < 300 Da). |

| Structural Rigidity | The strained four-membered ring restricts conformational flexibility, reducing the entropic penalty upon binding to a target. |

| Defined Vectorial Projections | The substituents on the azetidine ring project in well-defined directions, providing clear vectors for fragment growing or linking. |

| Functional Handles for Elaboration | The nitrogen atom and the aromatic ring offer straightforward points for chemical modification and elaboration into more complex molecules. |

| Favorable Physicochemical Properties | The scaffold generally exhibits good solubility and a balance of lipophilicity, which are important for effective screening and subsequent optimization. |

The integration of the 3-(4-methoxyphenyl)azetidine scaffold into fragment libraries provides access to a unique and underexplored region of chemical space. The three-dimensional character of the azetidine ring distinguishes it from the predominantly flat aromatic scaffolds that often populate fragment libraries. This structural novelty can lead to the identification of hits that bind to previously unexploited pockets on a protein surface. Once a 3-(4-methoxyphenyl)azetidine-containing fragment is identified as a binder, its structure can be readily elaborated using the synthetic methodologies described in the previous sections to develop high-affinity ligands.

Development of Linkers and Scaffolds for Conjugate Chemistry and Material Science Research

The unique structural and chemical properties of the 3-(4-methoxyphenyl)azetidine scaffold also lend themselves to applications beyond drug discovery, particularly in the fields of conjugate chemistry and material science. The ability to introduce functional groups at specific positions on the azetidine ring with precise stereochemical control makes it an attractive platform for the development of novel linkers and scaffolds.

In conjugate chemistry, linkers are used to connect two or more molecular entities, such as a drug and a targeting moiety in an antibody-drug conjugate (ADC), or a fluorescent probe and a biomolecule. The rigidity of the azetidine ring can provide a defined spatial separation and orientation between the conjugated partners, which can be critical for their biological function. The nitrogen atom of the azetidine can be functionalized with a reactive group, such as a carboxylic acid or an amine, to facilitate conjugation to other molecules. Recent research has highlighted the potential of azetidine sulfonyl fluorides as versatile reagents for creating linkers and for conjugation reactions. nih.gov

In material science, scaffolds are used to provide a structural framework for the growth of tissues or the assembly of new materials. nih.gov The 3-(4-methoxyphenyl)azetidine scaffold can be incorporated into polymers or other macromolecules to impart specific properties, such as rigidity, polarity, or biocompatibility. The potential for creating well-defined, three-dimensional structures based on the azetidine core could be exploited in the design of novel biomaterials for tissue engineering or as components of advanced functional materials.

The following table summarizes the potential applications of the 3-(4-methoxyphenyl)azetidine scaffold in these emerging areas:

| Field | Application | Key Features |

| Conjugate Chemistry | Development of rigid linkers for bioconjugation (e.g., ADCs, probes). nih.gov | Defined spatial orientation, tunable length and functionality. |

| Material Science | Incorporation into polymers and biomaterials as a structural scaffold. nih.gov | Rigidity, biocompatibility, potential for self-assembly. |

| Supramolecular Chemistry | Design of molecular building blocks for the construction of complex, ordered assemblies. | Directional interactions, well-defined geometry. |

Q & A

Basic: What are the established synthetic routes for 3-(4-Methoxyphenyl)azetidine hydrochloride, and how can intermediates be characterized?

Answer:

The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing rings. For example:

- Ring Formation : A common approach is the reaction of hydroxylamine hydrochloride with aldehydes or ketones to form oximes, followed by cyclization under acidic or thermal conditions (as seen in the synthesis of thiophene derivatives in ) .

- Functionalization : Methoxyphenyl groups can be introduced via nucleophilic substitution or cross-coupling reactions. describes the use of trifluoromethylphenoxy groups in azetidine derivatives, suggesting Suzuki-Miyaura coupling as a viable method .

- Characterization : Intermediates should be analyzed via / NMR to confirm ring formation and substituent positions. LC-MS can verify purity and molecular weight, as highlighted in safety data sheets (e.g., ) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization requires systematic variation of parameters:

- Temperature : shows that chlorination with phosphorus pentachloride at controlled temperatures (e.g., 0–5°C) minimizes side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)) may enhance coupling efficiency for methoxyphenyl group introduction, as inferred from analogous syntheses in .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as noted in PubChem-based protocols ().

- Workup : Acidic extraction (using HCl) can isolate the hydrochloride salt, while recrystallization from ethanol/water mixtures enhances purity (see for similar protocols) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 213.67 (calculated for CHClNO) .

- IR Spectroscopy : Stretching vibrations for N-H (azetidine) at ~3300 cm and C-O (methoxy) at ~1250 cm confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of azetidine derivatives?

Answer:

Discrepancies may arise from structural variations or assay conditions. Strategies include:

- Comparative Studies : Test this compound alongside analogs (e.g., 3-(fluoromethyl)azetidine hydrochloride in ) under identical conditions to isolate substituent effects .

- Dose-Response Analysis : notes that SKF96365 (an imidazole-based inhibitor) exhibits concentration-dependent activity, suggesting similar profiling for azetidine derivatives.

- Target Validation : Use knockout models or competitive binding assays to confirm specificity, as seen in receptor studies for piperidine derivatives ( ) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Fume hoods should be used for weighing and reactions ( ) .

- Storage : Store in airtight containers at RT, away from moisture (per ALADDIN guidelines in ) .

- Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers ( ) .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. PubChem data ( ) provides baseline structural parameters .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in ) using software like AutoDock Vina.

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. fluoro groups in ) with observed reactivity .

Basic: How can researchers validate the purity of this compound?

Answer:

- Chromatography : HPLC with a C18 column and UV detection at 254 nm (as in ).

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 56.47%, H: 6.16% for CHClNO) .

- Melting Point : Compare observed mp to literature values (if available).

Advanced: What strategies mitigate racemization during the synthesis of chiral azetidine derivatives?

Answer:

- Chiral Auxiliaries : Use enantiopure starting materials, as demonstrated in the synthesis of venlafaxine analogs ( ) .

- Low-Temperature Conditions : Conduct reactions at –78°C to suppress epimerization ().

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with transition metals to induce stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.